molecular formula C11H10N2O2 B3372062 4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile CAS No. 86267-88-1

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile

Cat. No.: B3372062
CAS No.: 86267-88-1
M. Wt: 202.21 g/mol
InChI Key: SXMSPPHEQTXVSO-UHFFFAOYSA-N
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Description

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile is a chemical compound with the molecular formula C11H10N2O2. It is characterized by its yellow solid form and has a molecular weight of 202.21 g/mol . This compound is notable for its unique structure, which includes an oxazine ring fused with a benzene ring, an acetyl group, and a carbonitrile group.

Chemical Reactions Analysis

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile can be compared with other similar compounds, such as:

    3,4-Dihydro-2H-benzo[1,4]oxazine derivatives: These compounds share the oxazine ring structure but differ in their substituents.

    Benzoxazine compounds: These include a broader class of compounds with similar ring structures but varying functional groups.

    Carbonitrile derivatives:

Properties

IUPAC Name

4-acetyl-2,3-dihydro-1,4-benzoxazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)13-9(6-12)7-15-11-5-3-2-4-10(11)13/h2-5,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSPPHEQTXVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
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4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
Reactant of Route 3
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
Reactant of Route 4
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
Reactant of Route 5
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
Reactant of Route 6
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile

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